Cas no 1247783-32-9 (2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine)

2-[3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine is a heterocyclic compound featuring a morpholine ring linked to a 1,2,4-triazole moiety substituted with an isopropyl group. This structure imparts unique physicochemical properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The morpholine component enhances solubility and bioavailability, while the triazole ring contributes to stability and potential bioactivity. Its balanced lipophilicity and hydrogen-bonding capacity make it suitable for designing drug candidates targeting enzymes or receptors. The compound’s synthetic flexibility allows for further functionalization, enabling tailored applications in medicinal chemistry and crop protection research.
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine structure
1247783-32-9 structure
商品名:2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine
CAS番号:1247783-32-9
MF:C9H16N4O
メガワット:196.249541282654
MDL:MFCD22378804
CID:4580621

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine 化学的及び物理的性質

名前と識別子

    • 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine
    • Morpholine, 2-[3-(1-methylethyl)-1H-1,2,4-triazol-5-yl]-
    • MDL: MFCD22378804
    • インチ: 1S/C9H16N4O/c1-6(2)8-11-9(13-12-8)7-5-10-3-4-14-7/h6-7,10H,3-5H2,1-2H3,(H,11,12,13)
    • InChIKey: LHFXYMDEEGINSH-UHFFFAOYSA-N
    • ほほえんだ: N1CCOC(C2NN=C(C(C)C)N=2)C1

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2823594-0.05g
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine
1247783-32-9 90%
0.05g
$229.0 2023-09-01
AK Scientific
4475DQ-1g
2-[3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine
1247783-32-9 95%
1g
$1339 2023-09-16
Enamine
EN300-94177-10.0g
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine
1247783-32-9
10g
$4236.0 2023-05-26
Enamine
EN300-94177-0.5g
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine
1247783-32-9
0.5g
$768.0 2023-05-26
Enamine
EN300-94177-0.05g
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine
1247783-32-9
0.05g
$229.0 2023-05-26
AK Scientific
4475DQ-100mg
2-[3-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine
1247783-32-9 95%
100mg
$502 2023-09-16
Enamine
EN300-2823594-1g
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine
1247783-32-9 90%
1g
$986.0 2023-09-01
Enamine
EN300-2823594-2.5g
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine
1247783-32-9 90%
2.5g
$1931.0 2023-09-01
1PlusChem
1P01EIAM-5g
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine
1247783-32-9 90%
5g
$3595.00 2023-12-25
Enamine
EN300-2823603-2.5g
2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine
1247783-32-9 95.0%
2.5g
$1931.0 2025-02-21

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine 関連文献

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholineに関する追加情報

Introduction to 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine (CAS No. 1247783-32-9) in Modern Chemical and Pharmaceutical Research

2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine, identified by its CAS number 1247783-32-9, is a structurally intriguing compound that has garnered significant attention in the field of chemical and pharmaceutical research. This heterocyclic derivative combines a morpholine moiety with a 1,2,4-triazole ring substituted with an isopropyl group, creating a molecule with potential applications in drug discovery and molecular recognition. The unique arrangement of these functional groups imparts distinct chemical properties that make it a valuable candidate for further exploration.

The morpholine component of the molecule is well-known for its versatility in medicinal chemistry. Morpholine derivatives are frequently incorporated into pharmaceuticals due to their ability to enhance solubility, stability, and bioavailability. They are particularly prevalent in antifungal agents, antihistamines, and cardiovascular drugs. The presence of the 1,2,4-triazole ring adds another layer of functionality, providing a scaffold that can interact with biological targets through hydrogen bonding and other non-covalent interactions. This combination makes 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine a promising candidate for developing novel therapeutic agents.

In recent years, there has been growing interest in the development of small molecules that can modulate biological pathways associated with inflammation and immune response. The 1,2,4-triazole moiety has been extensively studied for its immunomodulatory properties. For instance, certain triazole derivatives have shown efficacy in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade. The isopropyl group in 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine may further influence the compound's pharmacokinetic profile by affecting its metabolic pathways and binding affinity to biological targets.

The morpholine ring not only contributes to the molecule's solubility but also provides a site for further chemical modification. This allows researchers to fine-tune the properties of 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine by introducing additional functional groups or side chains. Such modifications can enhance its interaction with specific proteins or enzymes, leading to improved efficacy or reduced toxicity. The flexibility of the morpholine scaffold also makes it suitable for designing molecules that can adopt multiple conformations, which can be advantageous in binding to complex biological targets.

Recent studies have highlighted the potential of triazole-containing compounds in addressing neurological disorders. The ability of triazoles to cross the blood-brain barrier and interact with central nervous system (CNS) receptors has made them attractive candidates for treating conditions such as epilepsy and Alzheimer's disease. The combination of a morpholine and a triazole ring in 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine suggests that this compound may exhibit similar properties. Further research is needed to explore its potential as a therapeutic agent for CNS disorders.

Another area where 2-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]morpholine shows promise is in the development of antimicrobial agents. The rise of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial compounds with unique mechanisms of action. The structural features of this molecule make it a potential candidate for inhibiting bacterial growth by targeting essential metabolic pathways or structural components. Preliminary studies have suggested that triazole derivatives can disrupt bacterial cell wall synthesis or interfere with DNA replication. The morpholine moiety may enhance these effects by improving membrane permeability or stabilizing the active form of the compound.

The synthesis of 2-[3-(propan-2-yll)-1H-l,l,-triazol--5--yI]-morPIIline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between propargylamine derivatives and amidines or hydrazides to form the triazole ring. Subsequent nucleophilic substitution reactions between the resulting triazole intermediate and morpholine derivatives yield the final product. Advances in catalytic methods have made it possible to achieve these transformations under milder conditions with higher selectivity.

The pharmacological evaluation of CAS No 1247783--32--9 has revealed several interesting properties that make it a valuable tool for research purposes. In vitro assays have shown that this compound exhibits moderate activity against certain bacterial strains and may have potential as an antimicrobial agent. Additionally, preliminary data suggest that it can modulate inflammatory responses by interacting with specific cytokine receptors or signaling pathways.

The development of new drug candidates often involves extensive structural optimization to improve potency while minimizing side effects. In the case of [the product name], modifications such as changing the length or nature of substituents on either ring system could significantly alter its pharmacological profile . Computational modeling techniques such as molecular dynamics simulations are increasingly being used to predict how different structural modifications will affect binding affinity and metabolic stability.

Future research directions include exploring synthetic routes that improve scalability while maintaining high purity standards necessary for pharmaceutical applications . Additionally , Investigating how different environmental conditions affect [the product name]'s stability will be crucial for determining optimal storage conditions .

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